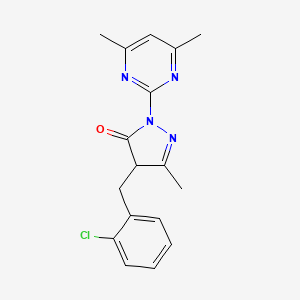

4-(2-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Description

Chemical Structure and Properties

The compound 4-(2-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 879616-04-3, Molecular Formula: C₁₇H₁₇ClN₄O, Molecular Weight: 328.7961 g/mol) is a pyrazol-3-one derivative characterized by:

Properties

IUPAC Name |

4-[(2-chlorophenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O/c1-10-8-11(2)20-17(19-10)22-16(23)14(12(3)21-22)9-13-6-4-5-7-15(13)18/h4-8,14H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVPPGBOQFSZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=O)C(C(=N2)C)CC3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of the compound is . Its structure features a chlorobenzyl group and a dimethylpyrimidinyl moiety, which are critical for its biological activity. The synthesis typically involves reaction pathways that enhance the yield and purity of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects. The exact pathways involved are still under investigation, but preliminary studies suggest it may influence key signaling pathways associated with cancer and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it demonstrated an IC50 value in the low micromolar range against human colon adenocarcinoma (Caco-2) and cervical cancer (HeLa) cell lines .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is evidence supporting its anti-inflammatory effects. The compound appears to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .

Case Studies

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of the compound on various tumor cell lines. The results indicated selective cytotoxicity with minimal effects on non-tumor cells .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to target proteins involved in cancer progression. These studies support the hypothesis that the compound can effectively bind to and inhibit these targets .

Research Findings

Scientific Research Applications

Biological Activities

- Antimicrobial Activity

- Anticancer Properties

- Anti-inflammatory Effects

Case Studies

- Antimicrobial Efficacy Study

- Cancer Cell Line Testing

- Inflammation Model

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison with key analogs:

Positional Isomer: 4-(3-Chlorobenzyl) Analog

- Compound : 4-(3-Chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 894203-72-6) .

- Structural Difference : The chlorine atom on the benzyl group is at the meta position instead of ortho.

- Impact: Altered electronic effects due to differences in resonance and inductive contributions. Potential variations in binding affinity to biological targets due to steric hindrance .

Trifluoromethyl-Substituted Analog

- Compound: 4-{[(2-Chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS: 338975-69-2) .

- Structural Difference : Replacement of the pyrimidinyl group with a trifluoromethyl-substituted side chain.

- Impact :

Pyrimidinyl and Thiazole Hybrids

- Compound : 2-(4,6-Dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS: 775292-21-2) .

- Structural Difference : Absence of the 2-chlorobenzyl group; trifluoromethyl substitution at position 4.

- Impact :

Antimicrobial Pyrazolone Derivatives

- Examples : (4Z)-2-(2,4-Dinitrophenyl)-4-[(6-methoxynaphthalen-2-yl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one .

- Structural Difference : Bulky naphthyl and dinitrophenyl substituents.

- Impact :

Pharmacological Potential and Limitations

While direct biological data for the target compound are unavailable, inferences can be drawn from analogs:

- Antimicrobial Activity : Derivatives with halogenated benzyl groups (e.g., ) exhibit broad-spectrum activity, though cytotoxicity remains a concern .

Comparative Data Table

Q & A

Basic Questions

Q. What established synthetic methodologies are reported for preparing 4-(2-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives or through functionalization of preformed pyrazole scaffolds. For example, the Vilsmeier–Haack reaction (using POCl₃ and DMF) is a common approach for introducing aldehyde groups to pyrazole intermediates, as demonstrated in the synthesis of analogous pyrazole-carbaldehyde derivatives . Additionally, treatment with aryl/heteroaryl hydrazines under reflux conditions in polar solvents (e.g., ethanol) facilitates the formation of bipyrazolyl derivatives, as reported in studies on pyrazole-based heterocycles .

Q. What analytical techniques are employed to confirm the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for verifying substituent positions and hydrogen bonding patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) and elemental analysis confirm molecular weight and purity. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural assignment, as seen in related pyrazole-pyrimidine hybrids .

Q. What standardized protocols are used for preliminary biological activity screening of this compound?

- Methodological Answer : Antibacterial and antifungal activities are typically assessed using disk diffusion or microdilution assays against model strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Minimum inhibitory concentration (MIC) values are determined via serial dilution in nutrient broth, with activity compared to reference antibiotics (e.g., ampicillin). Antifungal screening against Candida albicans often follows similar protocols .

Advanced Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving pyrazole-pyrimidine hybrids?

- Methodological Answer : Discrepancies may arise from variations in substituent positioning, purity, or assay conditions. Systematic comparison of synthetic routes (e.g., Vilsmeier–Haack vs. hydrazine cyclization ) is essential. Parallel testing under identical biological conditions, coupled with HPLC purity assessments (>95%), helps isolate structural vs. methodological factors. Meta-analyses of published MIC values and statistical validation (e.g., ANOVA) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.